molecular formula C7H8ClNO B8617324 (6-Chloro-pyridin-2-yl)-ethanol

(6-Chloro-pyridin-2-yl)-ethanol

Cat. No. B8617324
M. Wt: 157.60 g/mol
InChI Key: OOSDKOWXXCSDHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05387710

Procedure details

A mixture of 1-(6-chloro-2-pyridyl)ethanol (2.13 g) and manganese dioxide (8.4 g) in chloroform (21 ml) was refluxed for 8 hours. After cooling, the mixture was filtered through celite pad and the filtrate was evaporated in vacuo. The residue was purified by distillation under reduced pressure to give 2-acetyl-6-chloropyridine (1.84 g).
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
8.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([CH:8]([OH:10])[CH3:9])[CH:5]=[CH:4][CH:3]=1>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[C:8]([C:6]1[CH:5]=[CH:4][CH:3]=[C:2]([Cl:1])[N:7]=1)(=[O:10])[CH3:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.13 g
Type
reactant
Smiles
ClC1=CC=CC(=N1)C(C)O
Name
Quantity
21 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
8.4 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite pad
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=NC(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.84 g
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.